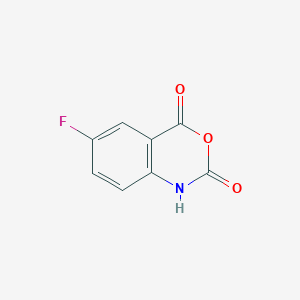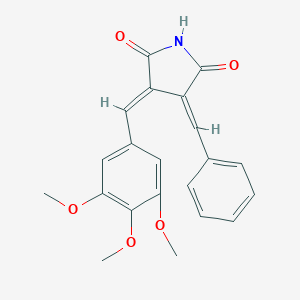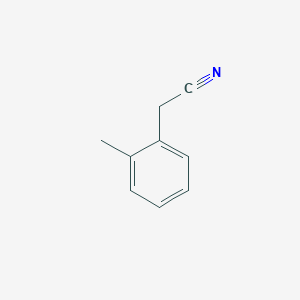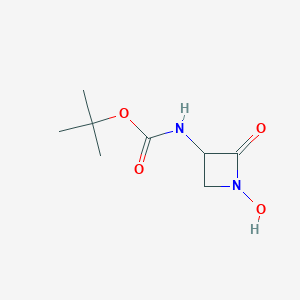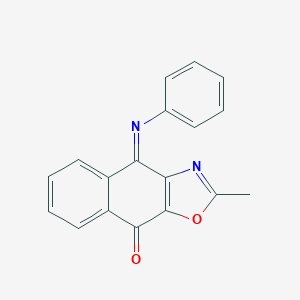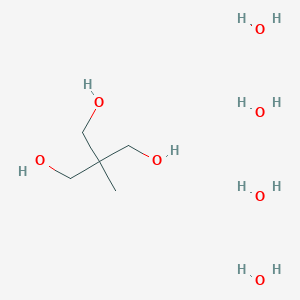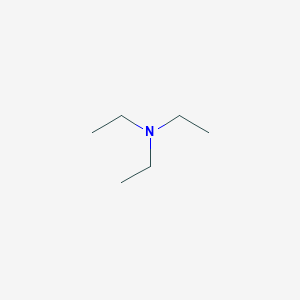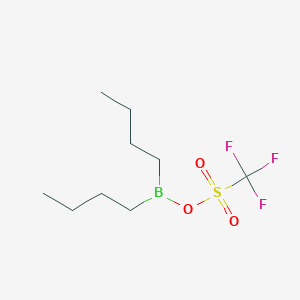
Dibutylboranyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dibutylboranyl trifluoromethanesulfonate involves a multi-step process. Initially, borane dimethyl sulfide reacts with n-butene to generate tributylboron. This intermediate is then reacted with trifluoromethanesulfonic acid to produce this compound . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high yields and purity. The yield of this compound can reach up to 91%, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Dibutylboranyl trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form dibutylborane.
Substitution: It participates in substitution reactions to form different boron-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organocopper reagents, trifluoromethanesulfonic acid, and various solvents like dichloromethane . The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound.
Major Products
The major products formed from these reactions include boron enolates, which are crucial intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
Dibutylboranyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of erythro aldols, β-alkoxy carbonyl compounds, and cyclic ethers.
Biology: It is employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
Dibutylboranyl trifluoromethanesulfonate acts as a Lewis acid, promoting various chemical reactions by stabilizing negative charges on intermediates. This stabilization facilitates the formation of boron enolates and other reactive species, which are essential for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Tributylboron: Used as an intermediate in the synthesis of dibutylboranyl trifluoromethanesulfonate.
Dibutylborane: A reduced form of this compound.
Boron trifluoromethanesulfonate: Another boron-containing compound with similar reactivity.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming boron enolates, making it a valuable reagent in asymmetric synthesis .
Properties
IUPAC Name |
dibutylboranyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVAVMFXAKZTMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369121 |
Source


|
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-69-4 |
Source


|
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
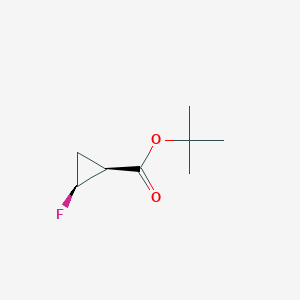
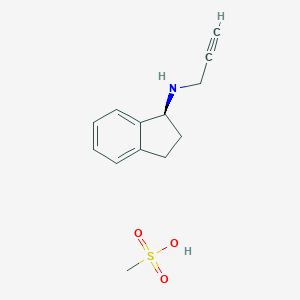
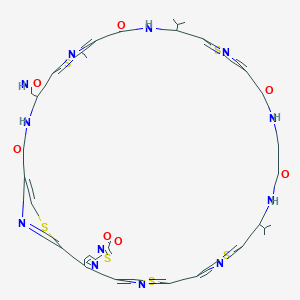
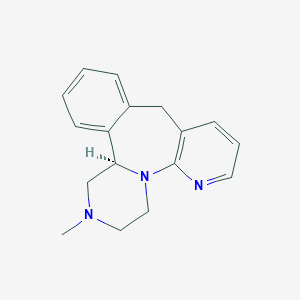
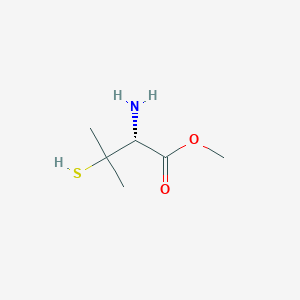
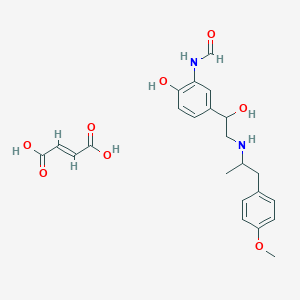
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
